![molecular formula C14H15ClN2 B14337364 4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride CAS No. 105757-36-6](/img/structure/B14337364.png)
4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride is a chemical compound known for its unique structure and properties It consists of a pyridinium ion substituted with a 4-aminophenyl group and an ethenyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-aminobenzaldehyde and 1-methylpyridinium chloride.
Condensation Reaction: The 4-aminobenzaldehyde undergoes a condensation reaction with 1-methylpyridinium chloride in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridinium derivatives.
Aplicaciones Científicas De Investigación
4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2-(4-Nitrophenyl)ethenyl]-1-methylpyridin-1-ium chloride
- 4-[2-(4-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium chloride
- 4-[2-(4-Methoxyphenyl)ethenyl]-1-methylpyridin-1-ium chloride
Uniqueness
4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride is unique due to its amino group, which imparts specific reactivity and potential biological activity. This distinguishes it from other similar compounds that may have different substituents, such as nitro, hydroxy, or methoxy groups.
Propiedades
Número CAS |
105757-36-6 |
|---|---|
Fórmula molecular |
C14H15ClN2 |
Peso molecular |
246.73 g/mol |
Nombre IUPAC |
4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;chloride |
InChI |
InChI=1S/C14H14N2.ClH/c1-16-10-8-13(9-11-16)3-2-12-4-6-14(15)7-5-12;/h2-11,15H,1H3;1H |
Clave InChI |
NLBLPWDOUMUVIC-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



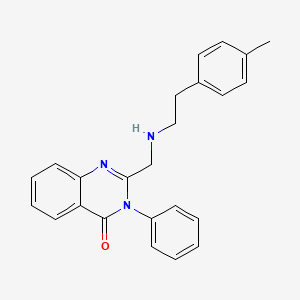
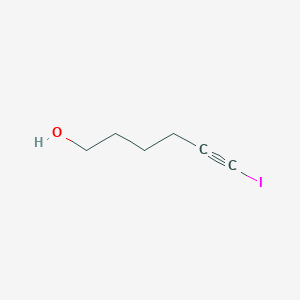
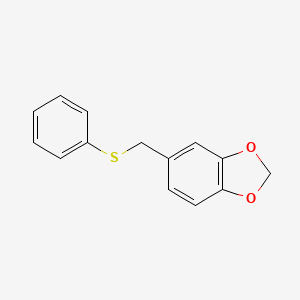

![4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14337315.png)
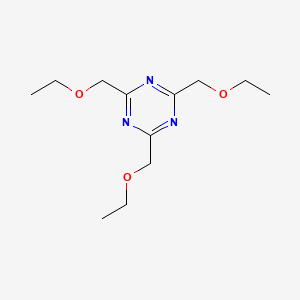



![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14337338.png)
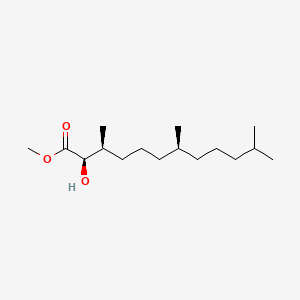
![2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene](/img/structure/B14337357.png)

